5,6-diamino-1,3-dipropyl-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5,6-Diamino-1,3-dipropyl-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with the molecular formula C7H8N4O. It is known for its applications in organic synthesis and as an intermediate in the production of various bioactive compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5,6-diamino-1,3-dipropyl-1,3-dihydro-2H-benzimidazol-2-one involves the aminolysis of benzimidazole derivatives. The process typically starts with the reaction of benzimidazole-2-one with hydrochloric acid to form the corresponding chloride, which is then subjected to aminolysis using ammonia to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale aminolysis reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial in this process .
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-1,3-dipropyl-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, quinones, and amine derivatives, which have significant applications in pharmaceuticals and organic synthesis .
Scientific Research Applications
5,6-Diamino-1,3-dipropyl-1,3-dihydro-2H-benzimidazol-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes and pigments, such as organic pigment orange 68
Mechanism of Action
The mechanism of action of 5,6-diamino-1,3-dipropyl-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one: A closely related compound with similar properties and applications.
5,6-Diamino-1,3-dipropyluracil: Another similar compound used in organic synthesis.
Uniqueness
5,6-Diamino-1,3-dipropyl-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .
Properties
IUPAC Name |
5,6-diamino-1,3-dipropylbenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O/c1-3-5-16-11-7-9(14)10(15)8-12(11)17(6-4-2)13(16)18/h7-8H,3-6,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYQUQWLCDCEOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C(=C2)N)N)N(C1=O)CCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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